Abacavir-5'-beta-D-Glucuronid

Übersicht

Beschreibung

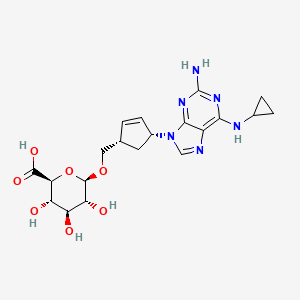

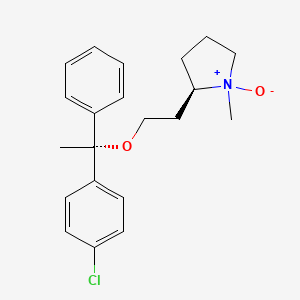

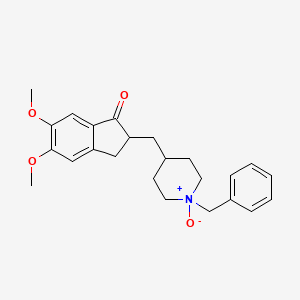

Abacavir 5’-beta-D-Glucuronide is a metabolite of Abacavir . It is also known as Abacavir 5’-Glucuronide . The molecular formula is C20H25N6NaO7 and the molecular weight is 484.44 .

Synthesis Analysis

Abacavir 5’-beta-D-Glucuronide is a main metabolite of the antiretroviral drug Abacavir. It has potent activity against human immunodeficiency virus type 1 (HIV-1). Abacavir is eliminated by hepatic metabolism to two major metabolites: 5’-glucuronide formed by uridine diphosphate glucuronyl transferase and 5’-carboxylate formed by cytosolic alcohol dehydrogenase .

Molecular Structure Analysis

The molecular formula of Abacavir 5’-beta-D-Glucuronide is C20H26N6O7 . This compound is a glucosiduronic acid derivative formed by the linkage of β-D-glucosiduronic acid with the 5’-oxygen of abacavir .

Chemical Reactions Analysis

Abacavir 5’-beta-D-Glucuronide is formed from the reaction of abacavir and UDP-glucuronate .

Physical and Chemical Properties Analysis

Abacavir 5’-beta-D-Glucuronide is a pale yellow solid . It has a melting point of 209 - 211 °C and is soluble in water and methanol .

Wissenschaftliche Forschungsanwendungen

HIV-Behandlungsforschung

Abacavir-5'-beta-D-Glucuronid: ist ein Metabolit von Abacavir, einem Nukleosid-Reverse-Transkriptase-Inhibitor (NRTI), der zur Behandlung von HIV eingesetzt wird {svg_1}. In der Forschung ist diese Verbindung von Bedeutung für die Untersuchung der Pharmakokinetik und Langzeitwirksamkeit von Abacavir in der HIV-Therapie. Sie hilft zu verstehen, wie das Medikament im Körper verarbeitet wird und wie es für bessere therapeutische Ergebnisse optimiert werden kann.

Wirkmechanismus

Target of Action

Abacavir 5’-beta-D-Glucuronide is a metabolite of Abacavir , which is a nucleoside reverse transcriptase inhibitor (NRTI) . The primary target of Abacavir is the HIV-1 reverse transcriptase (RT) enzyme . This enzyme plays a crucial role in the replication of the HIV virus, making it a key target for antiretroviral therapy .

Mode of Action

Abacavir is converted intracellularly by cellular enzymes to the active metabolite carbovir triphosphate . This metabolite is an analogue of deoxyguanosine-5’-triphosphate (dGTP), a natural substrate of the HIV-1 RT enzyme . Carbovir triphosphate inhibits the activity of the HIV-1 RT enzyme by competing with the natural substrate dGTP and by its incorporation into viral DNA . This results in the termination of DNA synthesis, thereby inhibiting viral replication .

Biochemical Pathways

The conversion of Abacavir to its active metabolite involves a series of biochemical reactions. Abacavir is primarily metabolized via two pathways: uridine diphosphate glucuronyltransferase and alcohol dehydrogenase . These pathways result in the formation of the inactive glucuronide metabolite (Abacavir 5’-beta-D-Glucuronide) and the inactive carboxylate metabolite . These metabolites are then excreted in the urine .

Pharmacokinetics

Abacavir is rapidly absorbed after oral administration, with peak concentrations occurring 0.63–1 hour after dosing . The absolute bioavailability of Abacavir is approximately 83% . Abacavir pharmacokinetics are linear and dose-proportional over the range of 300–1200 mg/day . Abacavir is extensively metabolized by the liver; less than 2% is excreted as unchanged drug in the urine . The terminal elimination half-life of Abacavir is approximately 1.5 hours .

Result of Action

The antiviral effect of Abacavir is due to its intracellular anabolite, carbovir-triphosphate . This metabolite inhibits the HIV-1 RT enzyme, thereby blocking the replication of the HIV virus . This results in a decrease in viral load and an increase in CD4 cell counts, improving the immune response to infections .

Action Environment

The action of Abacavir can be influenced by various environmental factors. For instance, coadministration with food has no significant effect on Abacavir exposure . . A study showed that the Abacavir area under the plasma concentration-time curve and elimination half-life were 89% and 58% greater, respectively, in adults with mild hepatic impairment . This suggests that the daily dose of Abacavir should be reduced in patients with mild hepatic impairment .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Abacavir 5’-beta-D-Glucuronide plays a significant role in biochemical reactions, particularly in the metabolism and detoxification processes. This compound is formed through the action of the enzyme uridine diphosphate glucuronyl transferase (UGT), which catalyzes the conjugation of glucuronic acid to Abacavir . This glucuronidation reaction increases the solubility of Abacavir, allowing it to be more easily excreted in the urine. Abacavir 5’-beta-D-Glucuronide interacts with various biomolecules, including enzymes and transport proteins, to facilitate its transport and excretion .

Cellular Effects

Abacavir 5’-beta-D-Glucuronide influences various cellular processes, particularly those related to drug metabolism and excretion. In hepatocytes, the compound is involved in the detoxification process, reducing the potential toxicity of Abacavir by converting it into a more water-soluble form . This conversion helps to prevent the accumulation of Abacavir in cells, thereby minimizing its cytotoxic effects. Additionally, Abacavir 5’-beta-D-Glucuronide may impact cell signaling pathways and gene expression related to drug metabolism and transport .

Molecular Mechanism

The molecular mechanism of Abacavir 5’-beta-D-Glucuronide involves its formation through the glucuronidation of Abacavir by UGT enzymes . This reaction occurs primarily in the liver, where UGT enzymes are highly expressed. The glucuronidation process involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to Abacavir, resulting in the formation of Abacavir 5’-beta-D-Glucuronide . This metabolite is then transported to the kidneys for excretion. The binding interactions with UGT enzymes and the subsequent glucuronidation are crucial for the detoxification and elimination of Abacavir from the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of Abacavir 5’-beta-D-Glucuronide have been studied to understand its temporal effects. The compound is relatively stable under physiological conditions, allowing for effective excretion over time . Prolonged exposure to certain conditions, such as extreme pH or temperature, may lead to its degradation. Long-term studies have shown that Abacavir 5’-beta-D-Glucuronide does not accumulate significantly in cells, indicating efficient excretion and minimal long-term effects on cellular function .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of Abacavir 5’-beta-D-Glucuronide vary with different dosages of Abacavir . At therapeutic doses, the formation of Abacavir 5’-beta-D-Glucuronide is sufficient to facilitate the excretion of Abacavir without causing adverse effects. At higher doses, the increased formation of Abacavir 5’-beta-D-Glucuronide may lead to saturation of the excretion pathways, potentially resulting in toxicity . These findings highlight the importance of dose optimization to ensure the safe and effective use of Abacavir.

Metabolic Pathways

Abacavir 5’-beta-D-Glucuronide is involved in the metabolic pathways of Abacavir, primarily through glucuronidation and oxidation . The glucuronidation pathway, catalyzed by UGT enzymes, converts Abacavir into Abacavir 5’-beta-D-Glucuronide, which is then excreted in the urine . Additionally, Abacavir can be oxidized to form its 5’-carboxylate derivative, another major metabolite . These metabolic pathways are essential for the detoxification and elimination of Abacavir from the body.

Transport and Distribution

The transport and distribution of Abacavir 5’-beta-D-Glucuronide within cells and tissues are facilitated by various transport proteins . These proteins, including multidrug resistance-associated proteins (MRPs), play a crucial role in the efflux of the compound from cells, ensuring its excretion . The distribution of Abacavir 5’-beta-D-Glucuronide is primarily in the liver and kidneys, where it undergoes further processing and excretion .

Subcellular Localization

Abacavir 5’-beta-D-Glucuronide is primarily localized in the cytoplasm of hepatocytes, where it is formed through the action of UGT enzymes . The compound may also be found in the endoplasmic reticulum, where UGT enzymes are located . The subcellular localization of Abacavir 5’-beta-D-Glucuronide is essential for its role in the detoxification and excretion processes.

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O7/c21-20-24-16(23-9-2-3-9)11-17(25-20)26(7-22-11)10-4-1-8(5-10)6-32-19-14(29)12(27)13(28)15(33-19)18(30)31/h1,4,7-10,12-15,19,27-29H,2-3,5-6H2,(H,30,31)(H3,21,23,24,25)/t8-,10+,12+,13+,14-,15+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTDUQBKKUUVMK-OLMRCODSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384329-76-4 | |

| Record name | Abacavir 5'-beta-D-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0384329764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABACAVIR 5'-.BETA.-D-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2630IZQ0I0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane](/img/structure/B600796.png)

![Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride](/img/structure/B600802.png)

![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B600811.png)

![5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride](/img/structure/B600813.png)